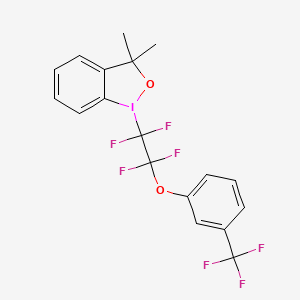
Alcohol Togni-(3-CF3-PhOCF2CF2)-reagent
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alcohol Togni-(3-CF3-PhOCF2CF2)-reagent is a specialized chemical reagent used in various organic synthesis reactions. It is known for its unique structure, which includes a trifluoromethyl group and a phenoxy group, making it a valuable tool in modern chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Alcohol Togni-(3-CF3-PhOCF2CF2)-reagent typically involves multiple steps, including the introduction of the trifluoromethyl group and the phenoxy group. Common reagents used in the synthesis may include trifluoromethyl iodide and phenol derivatives. Reaction conditions often involve the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this reagent may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as distillation, crystallization, and chromatography may be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Alcohol Togni-(3-CF3-PhOCF2CF2)-reagent can undergo various types of chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or other reduced products.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in reactions with this compound may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product.
Major Products
The major products formed from reactions with this compound depend on the type of reaction and the specific conditions used. These products can include a wide range of organic compounds with diverse functional groups.
Scientific Research Applications
Alcohol Togni-(3-CF3-PhOCF2CF2)-reagent has numerous applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce trifluoromethyl and phenoxy groups into molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Potential use in the development of pharmaceuticals and drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Alcohol Togni-(3-CF3-PhOCF2CF2)-reagent exerts its effects involves the interaction of its functional groups with target molecules. The trifluoromethyl group can enhance the stability and reactivity of the compound, while the phenoxy group can participate in various chemical transformations. Molecular targets and pathways involved may include specific enzymes or receptors in biological systems.
Comparison with Similar Compounds
Similar Compounds
Alcohol Togni-(3-CF3-PhOCF2CF2)-reagent: can be compared with other trifluoromethylated reagents and phenoxy compounds.
Trifluoromethyl iodide: A common reagent used to introduce trifluoromethyl groups.
Phenol derivatives: Compounds with phenoxy groups used in various chemical reactions.
Uniqueness
The uniqueness of this compound lies in its combination of trifluoromethyl and phenoxy groups, which provide distinct reactivity and stability compared to other similar compounds.
Properties
Molecular Formula |
C18H14F7IO2 |
|---|---|
Molecular Weight |
522.2 g/mol |
IUPAC Name |
3,3-dimethyl-1-[1,1,2,2-tetrafluoro-2-[3-(trifluoromethyl)phenoxy]ethyl]-1λ3,2-benziodoxole |
InChI |
InChI=1S/C18H14F7IO2/c1-15(2)13-8-3-4-9-14(13)26(28-15)17(22,23)18(24,25)27-12-7-5-6-11(10-12)16(19,20)21/h3-10H,1-2H3 |
InChI Key |
VMUWKMALYVFBQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2I(O1)C(C(OC3=CC=CC(=C3)C(F)(F)F)(F)F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















